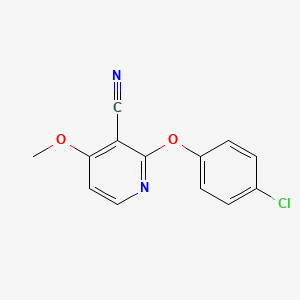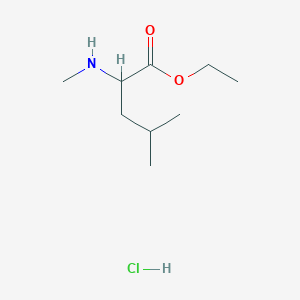
3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate is a complex organic compound characterized by its unique molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate typically involves multiple steps, starting with the formation of the chromone core One common approach is the Knoevenagel condensation reaction, which involves the reaction of 3,4-dimethoxybenzaldehyde with malonic acid derivatives under basic conditions to form the chromone structure
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes to ensure consistent quality and yield. Advanced techniques such as microwave-assisted synthesis and green chemistry principles can be employed to enhance efficiency and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium methoxide (NaOCH3).
Major Products Formed:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced chromone derivatives.
Substitution: Introduction of various functional groups leading to derivatives with different biological activities.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules. Its chromone core is particularly useful in the development of new pharmaceuticals and agrochemicals.
Biology: Biologically, 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate exhibits potential anti-inflammatory, antioxidant, and anticancer properties. It has been studied for its ability to modulate various biological pathways and its potential use in therapeutic applications.
Medicine: In medicine, this compound is being explored for its therapeutic potential in treating diseases such as cancer, diabetes, and cardiovascular disorders. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry: In the industry, this compound is used in the production of dyes, pigments, and other chemical products. Its unique properties make it suitable for applications in material science and nanotechnology.
Mecanismo De Acción
The mechanism by which 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The chromone core is known to bind to various enzymes and receptors, modulating their activity. The morpholine-4-carboxylate group enhances the compound's solubility and bioavailability, allowing it to effectively reach its targets.
Molecular Targets and Pathways:
Enzymes: Inhibition of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response.
Receptors: Binding to estrogen receptors, which play a role in hormone-related cancers.
Pathways: Modulation of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.
Comparación Con Compuestos Similares
Coumarin: A simpler analog with similar biological activities but less structural complexity.
Flavonoids: A class of compounds with similar antioxidant and anti-inflammatory properties.
Chalcones: Structurally related compounds with diverse biological activities.
Uniqueness: 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate stands out due to its unique combination of the chromone core and the morpholine-4-carboxylate group. This combination enhances its biological activity and makes it a valuable compound for research and development.
Propiedades
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl] morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO7/c1-26-18-6-4-14(12-20(18)27-2)17-11-15-3-5-16(13-19(15)30-21(17)24)29-22(25)23-7-9-28-10-8-23/h3-6,11-13H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBKAWMBROIDEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(C=C(C=C3)OC(=O)N4CCOCC4)OC2=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-((4-Benzylpiperidin-1-yl)(3-bromophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2975511.png)
![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B2975512.png)


![N-[1-(2-bromoacetyl)cyclopentyl]-2,2,2-trifluoroacetamide](/img/structure/B2975518.png)


![N-({4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}carbonyl)-L-valine](/img/structure/B2975523.png)





![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2975532.png)
